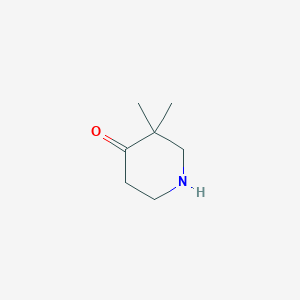

3,3-Dimethylpiperidin-4-one

説明

Structure

3D Structure

特性

IUPAC Name |

3,3-dimethylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-7(2)5-8-4-3-6(7)9/h8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBPUMSPCLLXRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624241 | |

| Record name | 3,3-Dimethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150668-82-9 | |

| Record name | 3,3-Dimethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,3 Dimethylpiperidin 4 One and Its Derivatives

Catalytic Approaches in 3,3-Dimethylpiperidin-4-one Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. mdpi.com In the context of this compound and its analogues, catalytic methods are instrumental in achieving the desired chemical transformations under milder conditions.

Green Chemistry Principles in Catalyst Design for Piperidinone Formation

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.inacs.orgskpharmteco.com The synthesis of N-substituted piperidones has been approached from a green chemistry perspective, providing significant advantages over classical methods like the Dieckmann condensation. nih.gov This approach emphasizes atom economy, the use of environmentally benign solvents, and the development of recyclable catalysts. acs.orgrasayanjournal.co.in For instance, the use of amino acids as an alternative to ammonia (B1221849) in piperidone synthesis represents a promising green approach. researchgate.net

Key principles of green chemistry relevant to piperidinone synthesis include:

Atom Economy: Designing reactions that maximize the incorporation of all reactant atoms into the final product. acs.org

Less Hazardous Chemical Syntheses: Utilizing and generating substances with little to no toxicity. skpharmteco.com

Catalysis: Employing catalytic reagents over stoichiometric ones to increase efficiency and reduce waste. acs.org

Safer Solvents and Auxiliaries: Minimizing or avoiding the use of volatile organic compounds (VOCs). rasayanjournal.co.in

Deep Eutectic Solvent (DES) Mediated Syntheses of this compound Scaffolds

Deep eutectic solvents (DESs) have emerged as green and sustainable alternatives to traditional organic solvents and ionic liquids. researchgate.netnih.gov These mixtures, typically formed from a quaternary ammonium (B1175870) salt and a hydrogen bond donor, are characterized by their low volatility, thermal stability, and recyclability. rasayanjournal.co.innih.gov

The synthesis of piperidin-4-one derivatives has been successfully achieved using DESs as the reaction medium. For example, a glucose-urea deep eutectic solvent has been shown to be an effective and inexpensive medium for the synthesis of various piperidin-4-one derivatives, with yields ranging from 68% to 82%. researchgate.netasianpubs.org Similarly, a DES composed of glucose and choline (B1196258) chloride has been utilized for the preparation of 2,6-diaryl piperidine-4-ones, demonstrating good to excellent yields. rasayanjournal.co.inresearchgate.net The use of DESs in these syntheses offers a greener and more atom-efficient pathway to these important heterocyclic scaffolds. rasayanjournal.co.in

Table 1: Synthesis of Piperidin-4-one Derivatives using a Glucose-Urea Deep Eutectic Solvent asianpubs.org

| Compound | Substituents | Yield (%) |

| 4a | 3-methyl-2,6-diphenyl | 82 |

| 4b | 3,5-dimethyl-2,6-diphenyl | 78 |

| 4c | 2,6-diphenyl | 75 |

| 4d | Unsubstituted | 68 |

| 4e | 3,5-dimethyl | 72 |

| 4f | 3-methyl-2,6-di(2-hydroxyphenyl) | 70 |

| 4g | 3,5-dimethyl-2,6-di(2-hydroxyphenyl) | 70 |

Heterogeneous Catalysis in Piperidinone Ring Formation

Heterogeneous catalysts offer significant advantages in organic synthesis, including ease of separation from the reaction mixture, potential for recycling, and improved stability. google.com In the context of piperidinone synthesis, heterogeneous catalysts have been employed to facilitate various transformations. For instance, a reusable biocatalyst, created by immobilizing Candida antarctica lipase (B570770) B (CALB) onto magnetic halloysite (B83129) nanotubes, has been developed for the synthesis of piperidine (B6355638) derivatives. rsc.orgrsc.org This biocatalyst demonstrated high efficiency and could be reused for up to ten consecutive cycles in a gram-scale reaction, achieving a 91% yield. rsc.org

Ruthenium-based heterogeneous catalysts have been utilized for the diastereoselective cis-hydrogenation of substituted pyridines to produce piperidines. nih.gov Furthermore, the synthesis of 2,2,4,6,6-pentamethyl-1,2,5,6-tetrahydropyrimidine, a precursor to 2,2,6,6-tetramethyl-4-piperidone, can be achieved using montmorillonite-like minerals as an acid catalyst in a cyclocondensation reaction of acetone (B3395972) and ammonia. google.com

Microwave-Assisted Synthetic Routes to this compound Derivatives

Microwave-assisted organic synthesis has gained prominence as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. tandfonline.comajol.inforesearchgate.net

A facile, microwave-assisted green synthesis of 3-(3,3-dimethyl-2,6-diphenylpiperidin-4-ylideneamino)-2-thioxoimidazolidin-4-one has been reported. tandfonline.com The reaction, carried out under microwave irradiation, was completed in just 2 minutes. tandfonline.com This methodology has been extended to synthesize a series of novel hybrid heterocycles incorporating the piperidine and thiohydantoin nuclei. tandfonline.com In another example, the one-pot, three-component synthesis of 2,6-diaryl-4-piperidones was successfully achieved under microwave irradiation. researchgate.net

One-Pot Multicomponent Reactions Incorporating this compound Moieties

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in a single step. mdpi.combeilstein-journals.org This approach offers significant advantages in terms of atom economy, time, and resource efficiency. mdpi.com

Several MCRs have been developed for the synthesis of highly functionalized piperidine derivatives. researchgate.net A notable example is the Yb(OTf)₃ and AgOTf co-catalyzed one-pot synthesis of trimethyl 3,5,5-piperidonetricarboxylate from dimethyl malonate and formaldehyde (B43269) O-benzyl oxime. tandfonline.com This reaction proceeds in high yield under mild conditions. tandfonline.com Another approach involves a five-component reaction of aromatic aldehydes, aniline, and a β-ketoester, catalyzed by an acidic ionic liquid, to produce highly functionalized piperidines. rsc.org Molecular iodine has also been employed as an environmentally friendly catalyst for the one-pot synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones. rsc.org

Table 2: Catalyst Effect on the Synthesis of a Piperidine Derivative via Multicomponent Reaction researchgate.net

| Catalyst | mol% | Yield (%) |

| Phenylboronic acid | 10 | 45 |

| Phenylboronic acid | 20 | 92 |

Novel Annulation and Cyclization Strategies Utilizing this compound Precursors

Annulation and cyclization reactions are fundamental strategies for the construction of cyclic systems. scripps.edu The term "annulation" refers to the fusion of a new ring onto a molecule through the formation of two new bonds. scripps.edu Various intramolecular cyclization routes have been developed for the synthesis of piperidines, including metal-catalyzed cyclizations and aza-Michael reactions. mdpi.comnih.gov

A facile one-pot oxidation-cyclization method has been developed for preparing a diverse range of N-substituted 4-piperidones. kcl.ac.ukkcl.ac.uk This method utilizes a double aza-Michael addition of a primary amine to a divinyl ketone substrate. kcl.ac.uk Furthermore, gold-catalyzed oxidative amination of non-activated alkenes has been proposed as a synthetic route to form substituted piperidines. mdpi.comnih.gov In a different approach, an iron-catalyzed reductive amination of ϖ-amino fatty acids enables the preparation of piperidines through a cyclization/reduction cascade. nih.gov Another novel strategy involves the photochemical [2+2] intramolecular cycloaddition of dienes to form bicyclic piperidinones, which can then be reduced to the corresponding piperidines. nih.gov

Asymmetric Synthesis of Chiral this compound Derivatives

The development of stereoselective methods to access chiral derivatives of this compound is a significant focus in medicinal and synthetic chemistry. The introduction of stereocenters into the piperidine ring, particularly in the presence of the gem-dimethyl group at the C-3 position, presents unique stereochemical challenges. Advanced synthetic methodologies have been explored to achieve high levels of enantioselectivity and diastereoselectivity, primarily through organocatalysis, enzymatic transformations, and the use of chiral auxiliaries.

One prominent strategy involves the asymmetric functionalization of the α-carbon to the carbonyl group. Organocatalysis has emerged as a powerful tool for the enantioselective α-fluorination of cyclic ketones, a transformation applicable to N-protected piperidin-4-ones. Research has shown that primary amine-functionalized Cinchona alkaloids can effectively catalyze the α-fluorination of a range of cyclic ketones. nih.gov In a study on the enantioselective α-fluorination of ketones, N-Boc-piperidin-4-one was successfully fluorinated with high enantioselectivity. nih.gov The study also noted that geminal disubstitution at the position corresponding to C-3 in the piperidin-4-one scaffold is well-tolerated in analogous cyclohexanone (B45756) systems, suggesting the viability of this method for 3,3-dimethylated substrates. nih.gov

Organocatalytic α-Fluorination of Cyclic Ketones

The enantioselective α-fluorination of N-Boc-piperidin-4-one using a primary amine-functionalized Cinchona alkaloid catalyst demonstrates a potential route to chiral derivatives. The reaction proceeds with high enantiomeric excess, highlighting the catalyst's ability to control the stereochemical outcome.

| Substrate | Catalyst | Product | Yield (%) | ee (%) |

| N-Boc-piperidin-4-one | Primary amine-functionalized Cinchona alkaloid | N-Boc-3-fluoropiperidin-4-one | 72 | 95 |

| 4,4-dimethylcyclohexanone | Primary amine-functionalized Cinchona alkaloid | 2-fluoro-4,4-dimethylcyclohexanone | 81 | 98 |

| Data sourced from a study on enantioselective organocatalytic α-fluorination of cyclic ketones. nih.gov |

Another approach to chiral piperidine derivatives involves the stereoselective reduction of a carbonyl or imine group. While direct enzymatic reduction of this compound is a promising area, specific examples in the literature are scarce. However, the diastereoselective synthesis of related 4-hydroxy piperidines has been achieved through methods like aza-Prins cyclization, indicating that the introduction of a hydroxyl group at C-4 can be controlled stereochemically. researchgate.net

The synthesis of trans-3,4-dimethyl-4-arylpiperidines, while not directly involving a 3,3-dimethyl scaffold, provides insights into establishing stereocenters adjacent to a methyl group. acs.org One reported asymmetric synthesis established the C-3 stereochemistry via a CBS reduction and a stereoselective anti-SN2′ cuprate (B13416276) displacement of an allylic phosphonate. acs.org The final methyl group at C-4 was introduced via a trans-selective methylation. acs.org This multi-step approach underscores the complexity of controlling stereochemistry in substituted piperidines.

Furthermore, chiral resolution using high-performance liquid chromatography (HPLC) with a chiral stationary phase is a common technique to separate enantiomers of racemic piperidine derivatives, including those with methyl substitutions. nih.gov For instance, racemic 1,3-dimethyl-4-phenylpiperidine derivatives have been successfully resolved using cellulose-based chiral stationary phases. nih.gov

While direct asymmetric synthesis of chiral this compound derivatives remains a challenging area with limited specific examples, the methodologies developed for analogous piperidine and cyclic ketone systems provide a strong foundation for future research. Organocatalytic α-functionalization and stereoselective reductions, in particular, hold significant promise for accessing these valuable chiral building blocks.

Chemical Reactivity and Transformation Mechanisms of 3,3 Dimethylpiperidin 4 One

Oxidation Pathways and Products of the Piperidinone Ring System

The oxidation of the piperidinone ring system can proceed through different pathways, largely dependent on the specific oxidizing agent and reaction conditions employed. Generally, oxidation can occur at the nitrogen atom or at carbon atoms alpha to the nitrogen or carbonyl group. For piperidine (B6355638) derivatives, oxidation often leads to the formation of N-oxides, iminium ions, or lactams. The presence of substituents on the ring can influence the regioselectivity and outcome of the oxidation reaction. For instance, the enzymatic oxidation of certain 4-substituted 2,6-dimethyl-1,4-dihydropyridines by human liver microsomes results in the formation of the corresponding pyridine (B92270) derivative. nih.gov

N-Oxidation of 3,3-Dimethylpiperidin-4-one

N-oxidation involves the conversion of the secondary amine within the piperidine ring to an N-oxide. This transformation is a common metabolic pathway for cyclic amines in biological systems. nih.gov In a laboratory setting, N-oxidation can be achieved using various oxidizing agents. For example, m-chloroperoxybenzoic acid (mCPBA) is a reagent commonly used for the N-oxidation of piperidine derivatives. google.com The resulting N-hydroxy-3,3-dimethyl-2,6-diarylpiperidin-4-one can be isolated and is a key intermediate for synthesizing further derivatives like oximes. nih.gov The formation of N-oxides can also be catalyzed by substances such as sodium tungstate, phosphotungstic acid, magnesium sulfate, ammonium (B1175870) carbonate, and sodium bicarbonate in the presence of hydrogen peroxide. researchgate.net

Reduction Chemistry and Stereoselective Conversions to 3,3-Dimethylpiperidin-4-ols

The carbonyl group of this compound is susceptible to reduction, yielding the corresponding 3,3-dimethylpiperidin-4-ols. The stereochemical outcome of this reduction is highly dependent on the choice of the reducing agent, which can afford either cis or trans isomers with varying degrees of selectivity.

Bulky reducing agents, such as L-Selectride (lithium tri-sec-butylborohydride), typically approach the carbonyl group from the less sterically hindered face, leading to the preferential formation of one diastereomer. nih.govnih.govresearchgate.net Conversely, less sterically demanding reducing agents may result in different stereochemical outcomes. The Meerwein-Ponndorf-Verley (MPV) reduction, which utilizes aluminum isopropoxide in the presence of a sacrificial alcohol like isopropanol, is another method for reducing ketones to alcohols. wikipedia.orglibretexts.orgslideshare.netslideshare.net The reaction proceeds through a six-membered ring transition state and is known for its high chemoselectivity. libretexts.org

| Reducing Agent | Predominant Isomer | Diastereomeric Ratio (cis:trans) |

| L-Selectride | cis | >99:1 |

| Al-isopropoxydiisobutylalane | trans | up to 1:99 |

This table summarizes the stereoselective reduction of related 3-substituted 4-piperidinones, indicating the typical outcomes with different classes of reducing agents.

Nucleophilic Addition and Substitution Reactions at the Carbonyl Center and Ring Positions

The electrophilic nature of the carbonyl carbon in this compound makes it a prime target for nucleophilic attack. Furthermore, the piperidinone ring itself can act as a nucleophile in certain reactions.

A significant example of nucleophilic addition is the Michael addition reaction. ewadirect.com When 3,3-dimethyl-2,6-diarylpiperidin-4-ones are treated with methyl vinyl ketone in the presence of a base like sodium ethoxide, a 1,4-conjugate addition occurs. asianpubs.orgasianpubs.orgresearchgate.net This reaction leads to the formation of new carbon-carbon bonds and the construction of more complex bicyclic structures, such as isoquinoline (B145761) derivatives. asianpubs.org The reaction is typically initiated by preparing a solution of sodium ethoxide in absolute ethanol, to which the piperidinone is added, followed by the Michael acceptor (methyl vinyl ketone). asianpubs.org

Condensation Reactions for Derivative Formation

The carbonyl group of this compound readily undergoes condensation reactions with primary amine derivatives to form a variety of imine-based products. These reactions are crucial for synthesizing derivatives with potential biological activities.

Oxime and Hydrazone Formation

The reaction of this compound with hydroxylamine (B1172632) hydrochloride yields the corresponding oxime. researchgate.netijprajournal.comresearchgate.net This condensation is a standard method for derivatizing ketones and aldehydes. chemrevlett.com Similarly, condensation with various hydrazines or carbohydrazides produces hydrazone derivatives. doi.orghakon-art.comnih.gov These reactions are often carried out in a suitable solvent like ethanol, sometimes with a catalytic amount of acid to facilitate the reaction. The formation of these derivatives is confirmed by the disappearance of the carbonyl stretching frequency in IR spectra and the appearance of a C=N stretching frequency. doi.org

| Reagent | Product Type |

| Hydroxylamine | Oxime |

| Hydrazine / Substituted Hydrazines | Hydrazone |

This table shows the reactants and corresponding products in the condensation reactions of this compound.

Thiosemicarbazone Derivatization

Thiosemicarbazones are formed through the condensation of the piperidinone carbonyl group with thiosemicarbazide (B42300). researchgate.netresearchgate.net The reaction involves the nucleophilic attack of the primary amine group of thiosemicarbazide on the carbonyl carbon, followed by dehydration to form the C=N double bond. These derivatization reactions are typically performed by refluxing the piperidinone and thiosemicarbazide in an alcoholic solvent. chemmethod.com Thiosemicarbazone derivatives of piperidines are of interest due to their wide range of biological activities. researchgate.net

Mannich Reaction Applications in Piperidinone Scaffold Construction

The Mannich reaction is a cornerstone in the synthesis of piperidin-4-one derivatives, offering a straightforward and efficient method for the construction of the heterocyclic ring. This one-pot multicomponent reaction typically involves the condensation of a ketone, an aldehyde, and an amine. In the context of this compound and its derivatives, the Mannich reaction serves as a powerful tool for assembling the core piperidinone structure with the characteristic gem-dimethyl substitution at the 3-position.

The synthesis of 2,6-diaryl-3,3-dimethylpiperidin-4-ones exemplifies the utility of the Mannich reaction in this chemical family. The general approach involves the reaction of an aryl aldehyde, isopropyl methyl ketone (3-methyl-2-butanone), and a source of ammonia (B1221849), such as ammonium acetate (B1210297). In this reaction, isopropyl methyl ketone provides the carbon backbone that includes the C-3 gem-dimethyl group and the C-4 carbonyl group. The two molecules of the aryl aldehyde are incorporated at the C-2 and C-6 positions, and the ammonium salt provides the nitrogen atom for the heterocyclic ring.

The reaction proceeds through the initial formation of an enolate from isopropyl methyl ketone, which then undergoes a Michael addition to an α,β-unsaturated imine (formed in situ from the aldehyde and ammonia). A subsequent intramolecular cyclization via another Mannich-type reaction affords the 2,6-diaryl-3,3-dimethylpiperidin-4-one ring system. The gem-dimethyl group at the C-3 position influences the stereochemical outcome of the reaction, often leading to specific conformations of the final product. X-ray crystallographic studies of compounds such as 3,3-dimethyl-cis-2,6-di-p-tolylpiperidin-4-one have confirmed that the piperidine ring typically adopts a chair conformation with the aryl groups in equatorial orientations.

Below is a table summarizing the reactants and products in a typical Mannich reaction for the synthesis of a this compound derivative:

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| Isopropyl methyl ketone | p-Tolualdehyde | Ammonium acetate | 3,3-Dimethyl-cis-2,6-di-p-tolylpiperidin-4-one |

| Isopropyl methyl ketone | 4-Chlorobenzaldehyde | Ammonium acetate | 2,6-Bis(4-chlorophenyl)-3,3-dimethylpiperidin-4-one |

Rearrangement Reactions and Skeletal Modifications of this compound

The this compound scaffold is not only synthetically accessible but also amenable to various rearrangement reactions that allow for significant skeletal modifications. These transformations are valuable for accessing related heterocyclic systems with different ring sizes and functionalities, thereby expanding the synthetic utility of the parent piperidinone. Key examples of such rearrangements include the Schmidt reaction for ring expansion and the potential for Baeyer-Villiger oxidation and Favorskii rearrangement.

Schmidt Reaction: Ring Expansion to 1,4-Diazepan-5-ones

A notable skeletal modification of this compound derivatives is their conversion to seven-membered 1,4-diazepan-5-ones via the Schmidt reaction. This acid-catalyzed reaction involves treating the ketone with hydrazoic acid (HN₃) or an alkyl azide (B81097). The reaction proceeds through the addition of the azide to the protonated carbonyl group, followed by a rearrangement with the expulsion of dinitrogen gas.

For instance, the treatment of 2,6-bis(4-chlorophenyl)-3,3-dimethylpiperidin-4-one with sodium azide in the presence of a strong acid like sulfuric acid or trifluoroacetic acid leads to a ring expansion, yielding 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. In this transformation, the nitrogen from the hydrazoic acid is inserted between the carbonyl carbon and the adjacent quaternary carbon (C-3), leading to the formation of a seven-membered ring containing two nitrogen atoms. The gem-dimethyl group remains intact during this process. This reaction provides a direct route to the diazepanone core, which is a prevalent motif in medicinally important compounds.

Baeyer-Villiger Oxidation: Potential for Ring Expansion to 1,4-Oxazepan-5-ones

The Baeyer-Villiger oxidation is a well-established method for converting ketones to esters or lactones using peroxy acids (e.g., m-CPBA) or other peroxides. In the case of cyclic ketones, this reaction results in the insertion of an oxygen atom adjacent to the carbonyl group, leading to a ring-expanded lactone. For this compound, this reaction would be expected to yield a seven-membered 1,4-oxazepan-5-one (B88573) derivative.

The regioselectivity of the Baeyer-Villiger oxidation is governed by the migratory aptitude of the groups attached to the carbonyl carbon. Generally, the group that can better stabilize a positive charge has a higher migratory aptitude. In the case of this compound, the migration of the more substituted C-3 carbon would be anticipated, leading to the insertion of an oxygen atom between the carbonyl carbon (C-4) and the C-3 carbon. This would result in the formation of a 1,4-oxazepan-5-one skeleton. While specific examples for the 3,3-dimethyl substituted piperidinone are not extensively documented in readily available literature, the principles of the Baeyer-Villiger reaction strongly suggest this as a feasible and predictable skeletal modification.

Favorskii Rearrangement: A Potential Route for Ring Contraction

The Favorskii rearrangement is a reaction of α-halo ketones with a base that leads to a rearranged carboxylic acid derivative. For cyclic α-halo ketones, this rearrangement typically results in a ring contraction. To apply this to the this compound system, prior halogenation at the C-5 position would be necessary to generate an α-halo ketone.

Treatment of a hypothetical 5-halo-3,3-dimethylpiperidin-4-one with a base, such as a hydroxide (B78521) or alkoxide, could potentially induce a Favorskii rearrangement. The proposed mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base to yield a five-membered pyrrolidine-carboxylic acid derivative after ring contraction. This transformation would represent a significant skeletal modification, converting the six-membered piperidine ring into a five-membered pyrrolidine (B122466) ring, a valuable scaffold in its own right.

The following table summarizes the potential rearrangement reactions of this compound derivatives:

| Rearrangement Reaction | Reactant | Expected Product | Skeletal Modification |

| Schmidt Reaction | 2,6-Diaryl-3,3-dimethylpiperidin-4-one | 2,7-Diaryl-3,3-dimethyl-1,4-diazepan-5-one | Ring Expansion |

| Baeyer-Villiger Oxidation | This compound | 3,3-Dimethyl-1,4-oxazepan-5-one | Ring Expansion |

| Favorskii Rearrangement | 5-Halo-3,3-dimethylpiperidin-4-one | 3,3-Dimethylpyrrolidine-4-carboxylic acid derivative | Ring Contraction |

Conformational Analysis and Stereochemistry of 3,3 Dimethylpiperidin 4 One and Its Adducts

Investigation of Ring Conformations (Chair vs. Boat) in Piperidinone Derivatives

The six-membered ring of 3,3-dimethylpiperidin-4-one and its derivatives, like most piperidine (B6355638) precursors, predominantly adopts a chair conformation to minimize torsional and steric strain. ias.ac.inresearchgate.net X-ray crystallographic studies of derivatives such as 3,3-dimethyl-cis-2,6-di-p-tolylpiperidin-4-one confirm that the piperidine ring exists in a chair conformation in the solid state. researchgate.net This preference is a general characteristic for many 2,6-diarylpiperidin-4-ones. researchgate.netresearchgate.net

However, the introduction of certain substituents, particularly on the nitrogen atom, can significantly alter the conformational landscape. N-nitroso derivatives of piperidin-4-ones often show a preference for non-chair conformations. ias.ac.inresearchgate.net For instance, studies on N-nitroso-t(3)-alkyl-r(2),c(6)-bis(2′-furyl)piperidin-4-ones indicate the presence of an equilibrium mixture that includes boat and alternate chair conformations. researchgate.net Similarly, some N-acyl and N-chloroacetyl derivatives have been found to adopt distorted boat or twist-boat conformations. nih.govchemrevlett.com This shift is often attributed to the electronic effects and steric demands of the N-substituent, which can introduce strains, such as A(1,3) strain, that destabilize the traditional chair form. ias.ac.in

| Compound/Derivative Class | Predominant Conformation | Notes |

| 3,3-Dimethyl-cis-2,6-di-p-tolylpiperidin-4-one | Chair | Confirmed by single-crystal X-ray study. researchgate.net |

| General r-2,c-6-diarylpiperidin-4-ones | Chair | Generally prefer a chair conformation with equatorial aryl groups. researchgate.net |

| N-nitroso-piperidin-4-ones | Twist-boat / Boat | The N-NO group's resonance can destabilize the chair form. researchgate.netresearchgate.net |

| N-acylpiperidines | Chair or Twist-boat | An equilibrium can exist, with the twist-boat form being less favorable by ~1.5 kcal/mol. nih.gov |

| 1-chloroacetyl-piperidin-4-one derivatives | Distorted Boat | The piperidine ring adopts a distorted boat conformation in some reported crystal structures. chemrevlett.com |

Stereochemical Orientations of Substituents (Equatorial vs. Axial)

Interestingly, the stereochemical preference can be inverted by N-acylation. In N-acylpiperidines, a phenomenon known as pseudoallylic or A(1,3) strain arises from the interaction between a substituent at the C-2 position and the N-acyl group. nih.gov This steric repulsion forces the C-2 substituent into the axial orientation, which is normally less favorable. This effect is significant, with the axial conformer being favored by up to -3.2 kcal/mol in free energy (ΔG). nih.gov This strong preference for the axial position for C-2 substituents is a defining stereochemical feature in N-acylated piperidine systems. nih.gov

| Compound Class | Substituent Position | Preferred Orientation | Driving Factor | ΔG for Axial Preference (kcal/mol) |

| 2,6-Disubstituted Piperidin-4-ones | C-2, C-6 | Equatorial | Minimization of steric hindrance. researchgate.net | N/A |

| 2-Methyl-1-phenylpiperidine | C-2 | Axial | Pseudoallylic Strain | -1.0 nih.gov |

| N-Acylpiperidines | C-2 | Axial | Pseudoallylic Strain | up to -3.2 nih.gov |

| 1,2-Dimethylpiperidine | C-2 | Equatorial | Standard Steric Effects | +1.8 (Equatorial favored) nih.gov |

Diastereoselective Synthesis and Separation of Isomeric this compound Derivatives

The controlled synthesis of specific stereoisomers of substituted piperidines is a significant challenge in organic chemistry. Diastereoselective synthesis methods are employed to produce highly substituted piperidines with excellent control over their three-dimensional structure. nih.gov Such strategies often involve multi-component, one-pot reactions mediated by chiral auxiliaries, like diphenylprolinol silyl (B83357) ether, to guide the stereochemical outcome of key bond-forming steps. nih.govresearchgate.net The synthesis of various regio- and diastereoisomers of substituted piperidines can be achieved through methods like the hydrogenation of pyridine (B92270) precursors, followed by base-mediated epimerization to access different diastereomers. nih.gov

Once a mixture of isomers is produced, their separation is essential. A common technique for separating diastereomeric piperidine derivatives is the fractional crystallization of their salts. For instance, in the synthesis of 1,3-dimethylpiperidin-4-ols (the reduction products of 1,3-dimethylpiperidin-4-one), the cis and trans diastereomers were successfully separated by the fractional crystallization of their hydrochloride salts from an ethyl acetate (B1210297) solution. cdnsciencepub.com This method leverages the different solubilities of the diastereomeric salts to achieve separation. Another approach involves the hydrogenation of a precursor like 3,5-lutidine in the presence of a specific catalyst, which can favor the formation of one isomer, simplifying the subsequent separation process. google.com

Influence of Substituents on Conformational Preferences within the Piperidinone Ring

Substituents at various positions on the piperidinone ring exert a profound influence on its conformational equilibrium.

N-Substituents : As previously noted, electron-withdrawing groups like nitroso (–NO) or acyl (–COR) on the nitrogen atom can significantly alter the ring's conformation. ias.ac.in The partial double-bond character of the N–C(O) or N–N bond introduces planar character around the nitrogen, leading to A(1,3) strain that can favor a boat or twist-boat conformation over the typical chair. researchgate.netnih.gov

C-2/C-6 Substituents : Large aryl or alkyl groups at these positions strongly prefer an equatorial orientation in simple piperidinones to avoid steric clashes with axial hydrogens. researchgate.netresearchgate.net However, in N-acylated systems, the interplay with A(1,3) strain dictates an axial preference for C-2 substituents. nih.gov

Intermolecular Interactions and Crystal Packing Architectures

In the solid state, molecules of this compound derivatives are organized into specific crystal lattices through a network of intermolecular interactions. The nature of these interactions dictates the crystal packing architecture.

A prominent interaction in piperidinone derivatives containing an N-H group is hydrogen bonding. In the crystal structure of 3,3-dimethyl-cis-2,6-di-p-tolylpiperidin-4-one, molecules are linked by intermolecular N—H⋯O hydrogen bonds, where the N-H group of one molecule donates a hydrogen to the carbonyl oxygen of a neighboring molecule. researchgate.net This interaction forms infinite one-dimensional chains within the crystal.

Beyond classical hydrogen bonds, weaker interactions also play a crucial role. These can include:

C—H⋯π interactions : These are observed where a C-H bond points towards the electron-rich face of an aromatic ring, contributing to the stability of the crystal packing. researchgate.net

| Interaction Type | Description | Example Compound |

| N—H⋯O Hydrogen Bond | Links molecules into one-dimensional chains. researchgate.net | 3,3-Dimethyl-cis-2,6-di-p-tolylpiperidin-4-one |

| C—H⋯π Interaction | Involves C-H bonds and aromatic rings, adding to packing stability. researchgate.net | 3,3-Dimethyl-cis-2,6-di-p-tolylpiperidin-4-one |

| O⋯H Short Contacts | Can contribute significantly (e.g., ~20%) to the Hirshfeld surface area. nih.gov | Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate |

| H⋯H Short Contacts | Often the most dominant type of contact, comprising a large portion of the surface area. nih.gov | Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate |

Spectroscopic and Crystallographic Characterization of 3,3 Dimethylpiperidin 4 One Compounds

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups present in 3,3-dimethylpiperidin-4-one and its derivatives. The spectra reveal characteristic vibrational frequencies corresponding to specific bonds and motions within the molecule.

The most prominent absorption band in the FT-IR spectra of piperidin-4-one derivatives is associated with the carbonyl group (C=O) stretching vibration, which typically appears in the range of 1680-1710 cm⁻¹. For instance, in one 2,6-bis(4-chlorophenyl)-3-methyl derivative, this peak is observed at 1708.93 cm⁻¹. rdd.edu.iq The exact position of this band can be influenced by the molecular environment and any intermolecular interactions, such as hydrogen bonding.

Another key functional group is the secondary amine (N-H) within the piperidine (B6355638) ring. The N-H stretching vibration is typically observed as a band in the region of 3300-3500 cm⁻¹. rdd.edu.iqnih.gov For example, a synthesized 2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one showed an N-H stretch at 3475.73 cm⁻¹. rdd.edu.iq The presence and characteristics of this band confirm the secondary amine structure.

Other significant vibrations include:

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl groups and the piperidine ring are typically found just below 3000 cm⁻¹. rdd.edu.iq

C-N Stretching: Vibrations associated with the C-N bond of the amine can also be identified.

C=C Stretching: In derivatives containing aromatic rings, the C=C stretching bands appear in the 1580-1600 cm⁻¹ region. rdd.edu.iq

Both FT-IR and Raman spectroscopy are sensitive to molecular symmetry and conformation. nih.gov Variations in the vibrational frequencies can provide evidence for the adoption of specific conformations, such as the stable chair form common to piperidine rings. nih.gov Detailed analysis, often supported by computational methods like Density Functional Theory (DFT), allows for the assignment of specific vibrational modes and a deeper understanding of the molecule's three-dimensional structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of this compound compounds in solution. Through various NMR experiments, it is possible to determine the carbon-hydrogen framework, establish connectivity between atoms, and deduce the molecule's preferred conformation and stereochemistry.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

For a parent this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the piperidine ring and the methyl groups. The two methyl groups at the C3 position are expected to appear as singlets. The protons on the methylene (B1212753) groups at C2, C5, and C6 would appear as multiplets, with their chemical shifts and splitting patterns influenced by their neighboring protons and their axial or equatorial orientation in the ring. The N-H proton typically appears as a broader signal. researchgate.net In various substituted piperidin-4-ones, aromatic protons, if present, are observed in the downfield region around 7 ppm. univ-ovidius.ro

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their hybridization and electronic environment. For this compound, characteristic signals include a downfield peak for the carbonyl carbon (C=O) typically above 200 ppm, a signal for the quaternary carbon at C3, and signals for the two methyl carbons. The methylene carbons of the ring (C2, C5, and C6) would also show distinct resonances. univ-ovidius.ro In studies of related 3-methyl piperidin-4-one derivatives, the benzylic carbons (C2 and C6) resonate at approximately 65.19 and 59.23 ppm, while other ring carbons appear around 45-47 ppm. univ-ovidius.ro

Below is a table summarizing typical chemical shifts observed for the core structure of substituted this compound compounds.

| Atom | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |

| C2-H | 3.5 - 4.5 | 55 - 65 |

| C3-CH₃ | 0.8 - 1.2 | 20 - 30 |

| C4=O | - | > 200 |

| C5-H₂ | 2.5 - 3.5 | 40 - 50 |

| C6-H₂ | 2.5 - 3.5 | 55 - 65 |

| N-H | 1.5 - 2.5 (broad) | - |

Note: These are approximate ranges derived from various substituted piperidin-4-one compounds and can vary based on substitution and solvent.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and mapping the molecular structure. ijitee.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons on adjacent carbons. For this compound, COSY would show correlations between the protons at C5 and C6, helping to trace the connectivity along the carbon backbone. ijitee.org

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom it is directly bonded to. It provides a definitive link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, correlations would be expected from the C3-methyl protons to both the C3 quaternary carbon and the C4 carbonyl carbon, confirming their positions relative to the methyl groups. nih.gov

Together, these 2D techniques provide a detailed map of the molecular structure, confirming the atomic connectivity and providing a basis for stereochemical and conformational analysis. ijitee.org

The piperidine ring in this compound and its derivatives typically adopts a stable chair conformation to minimize steric strain. researchgate.netresearchgate.net NMR spectroscopy is a primary method for studying these conformational preferences in solution.

The conformation can be deduced by analyzing:

Chemical Shifts: The chemical shift of a proton is highly dependent on its local electronic environment, which is determined by its orientation (axial or equatorial) within the chair conformation. Axial protons are generally more shielded (appear at a lower ppm value) than their equatorial counterparts.

Coupling Constants (J-values): The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is governed by the dihedral angle between them, as described by the Karplus relationship. Large coupling constants (typically 10-13 Hz) are indicative of a trans-diaxial relationship between protons, while smaller values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial interactions. Careful analysis of these J-values allows for the determination of the relative orientation of substituents on the ring. mdpi.com

Studies on various substituted piperidin-4-ones have consistently used these NMR parameters to confirm that the ring exists in a chair or sometimes a distorted boat conformation, with bulky substituents preferentially occupying equatorial positions to reduce steric hindrance. researchgate.netchemrevlett.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The molecular formula of the parent compound is C₇H₁₃NO, which corresponds to a molecular weight of approximately 127.18 g/mol . In an MS experiment, this would be observed as the molecular ion peak (M⁺).

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is characteristic of the molecule's structure. For piperidine-based compounds, a common and significant fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process is initiated by the radical cation on the nitrogen and results in a stable, nitrogen-containing cation.

Analysis of related piperidin-4-one derivatives shows characteristic fragmentation patterns, such as the loss of small neutral molecules like water (H₂O) from the molecular ion, observed as an [M-18]⁺ peak. univ-ovidius.ro The specific fragmentation pattern for this compound would provide a unique fingerprint, helping to confirm the identity and structure of the compound.

| Ion | Description | Expected m/z |

| [M]⁺ | Molecular Ion | ~127 |

| [M-CH₃]⁺ | Loss of a methyl group | ~112 |

| [M-C₂H₅]⁺ | Alpha-cleavage with loss of ethyl radical | ~98 |

| [M-CO]⁺ | Loss of carbon monoxide | ~99 |

Note: This table represents plausible fragmentation pathways for the parent compound. Actual spectra may show different or additional fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the carbonyl group (C=O). This group contains non-bonding (n) electrons on the oxygen atom and π electrons in the double bond.

The most relevant electronic transition for the saturated ketone in this molecule is the n → π* (n-to-pi-star) transition. This transition involves the excitation of an electron from a non-bonding orbital to an anti-bonding π* orbital. The n → π* transition for saturated ketones is formally forbidden by symmetry rules, resulting in a weak absorption band (low molar absorptivity, ε) that typically appears in the UV region between 270 and 300 nm. youtube.com

Studies on related piperidine compounds confirm that the parent ring system is transparent throughout much of the UV-Vis range. youtube.comnist.gov Therefore, the absorption spectrum of this compound is expected to be dominated by the weak absorption from the carbonyl chromophore. If aromatic substituents are present on the ring, more intense π → π* transitions will appear at shorter wavelengths (typically below 250 nm). scielo.org.zahbku.edu.qa

Computational Chemistry and Molecular Modeling Studies of 3,3 Dimethylpiperidin 4 One Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to piperidin-4-one systems to predict their geometric, vibrational, and electronic properties with high accuracy.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For piperidin-4-one derivatives, these calculations are commonly performed using DFT methods, such as the B3LYP functional combined with a basis set like 6-31G(d,p) or 6-311++G(d,p). researchgate.netnih.gov

Research on substituted piperidin-4-ones consistently shows that the piperidine (B6355638) ring adopts a stable, distorted chair conformation. nih.govresearchgate.net In the case of 3,3-Dimethyl-cis-2,6-di-p-tolylpiperidin-4-one, a closely related structure, X-ray crystallography confirms a chair conformation where the aryl substituents and one of the methyl groups occupy equatorial positions to minimize steric hindrance. researchgate.net For 3,3-Dimethylpiperidin-4-one, the optimized geometry would similarly feature a chair conformation as its lowest energy state.

Once the geometry is optimized, vibrational frequency analysis is performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. mdpi.com The calculated frequencies can be compared with experimental data to validate the computational model. researchgate.net Key vibrational modes for this compound include the C=O stretching of the ketone group, N-H stretching of the secondary amine, and various C-H stretching and bending modes of the methyl and methylene (B1212753) groups.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O | ~1.22 Å |

| N-H | ~1.01 Å | |

| C-N | ~1.46 Å | |

| C-C (ring) | ~1.53 Å | |

| Bond Angle | C-N-C | ~112° |

| N-C-C | ~110° | |

| C-C-C | ~111° | |

| Vibrational Frequency | N-H Stretch | ~3300-3350 cm⁻¹ |

| C=O Stretch | ~1710-1730 cm⁻¹ | |

| C-H Stretch (Methyl) | ~2950-3000 cm⁻¹ | |

| Note: These are illustrative values based on DFT calculations of similar piperidone structures. |

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play a dominant role. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. amazonaws.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates a molecule is more reactive and easily polarizable.

From the energies of the HOMO (E_HOMO) and LUMO (E_LUMO), several global chemical reactivity descriptors can be calculated to quantify reactivity: ajchem-a.com

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

Electronegativity (χ) = (I + A) / 2

Chemical Potential (μ) = -χ

Electrophilicity Index (ω) = μ² / (2η)

For a derivative like 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one, the calculated HOMO-LUMO energy gap is 5.4194 eV, indicating significant stability. nih.gov

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | E_HOMO | - | -6.85 |

| LUMO Energy | E_LUMO | - | -1.40 |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 5.45 |

| Ionization Potential | I | -E_HOMO | 6.85 |

| Electron Affinity | A | -E_LUMO | 1.40 |

| Chemical Hardness | η | (I - A) / 2 | 2.725 |

| Chemical Softness | S | 1 / η | 0.367 |

| Electrophilicity Index | ω | μ² / (2η) | 3.01 |

| Note: Table presents hypothetical but representative DFT-calculated values for this compound. |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and charge delocalization within a molecule. acadpubl.eu It provides a detailed picture of the bonding and electronic structure by transforming the complex molecular orbitals into localized natural bond orbitals.

In this compound, significant NBO interactions would be expected, including:

Hyperconjugation from the C-C and C-H sigma bonds to empty orbitals.

Interactions involving the lone pairs of the nitrogen (n_N) and oxygen (n_O) atoms. For instance, delocalization of the nitrogen lone pair into adjacent anti-bonding orbitals (n_N → σ) contributes to the electronic stabilization of the ring system. Similarly, interactions involving the oxygen lone pairs and the anti-bonding π orbital of the carbonyl group (n_O → π*(C=O)) are important for understanding the reactivity of the ketone functionality.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N₅ | σ* (C₄-C₃) | ~ 4.5 | n → σ |

| LP (1) N₅ | σ (C₄-C₅) | ~ 4.5 | n → σ |

| σ (C₃-H) | σ (N₅-C₄) | ~ 2.8 | σ → σ |

| LP (2) O₁ | π (C₂-N₅) | ~ 25.0 | n → π* |

| Note: Illustrative table of potential NBO interactions and stabilization energies for this compound. |

Molecular Electrostatic Potential (MEP) mapping is a visualization method that illustrates the charge distribution of a molecule in 3D space. chemrxiv.org It is an invaluable tool for identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. rsc.org The MEP surface is color-coded to represent different potential values:

Red : Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue : Regions of most positive electrostatic potential, indicating electron-deficient areas. These are favorable sites for nucleophilic attack.

Green : Regions of neutral or near-zero potential.

For this compound, an MEP map would reveal distinct reactive sites. The most negative potential (red) would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it the primary site for interaction with electrophiles or hydrogen bond donors. The most positive potential (blue) would be located around the N-H group, identifying it as a hydrogen bond donor site and a target for nucleophiles. The alkyl regions, including the dimethyl groups, would exhibit near-neutral potential (green).

Non-Covalent Interaction (NCI) analysis is a computational method used to identify and visualize weak, non-covalent interactions within and between molecules. researchgate.net This technique is based on the relationship between the electron density (ρ) and its Reduced Density Gradient (RDG). chemrxiv.org

The RDG is a dimensionless quantity that highlights regions where the electron density deviates from a uniform distribution. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian, different types of interactions can be distinguished:

Strong, attractive interactions (e.g., hydrogen bonds) appear as blue-colored isosurfaces at low RDG values with negative sign(λ₂)ρ.

Weak, attractive interactions (e.g., van der Waals forces) are represented by green-colored isosurfaces at low RDG values with sign(λ₂)ρ close to zero.

Strong, repulsive interactions (e.g., steric clashes) are shown as red-colored isosurfaces at low RDG values with positive sign(λ₂)ρ.

For this compound in a condensed phase or interacting with another molecule, NCI/RDG analysis would visualize the key intermolecular forces. A prominent blue isosurface between the N-H group of one molecule and the carbonyl oxygen of another would confirm the presence of a strong N-H···O=C hydrogen bond, which is a primary driver of its crystal packing and intermolecular recognition. Green surfaces would indicate the weaker van der Waals interactions between the hydrocarbon portions of the molecules.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Ligand-Protein Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov This technique provides a dynamic view of molecular behavior, complementing the static picture offered by DFT.

For this compound systems, MD simulations are applied in two primary contexts:

Conformational Sampling : While DFT can identify the lowest-energy conformation, MD simulations explore the full ensemble of accessible conformations at a given temperature. nih.gov By simulating the molecule's motion over nanoseconds or longer, MD can reveal the flexibility of the piperidone ring, including transitions between different chair, boat, or twist-boat conformations. biorxiv.org This provides a more realistic understanding of the molecule's behavior in a dynamic environment like a solution.

Ligand-Protein Interactions : In the context of drug discovery, piperidin-4-one scaffolds are of significant interest. MD simulations are a cornerstone for studying how a ligand, such as a derivative of this compound, interacts with a biological target like an enzyme or receptor. researchgate.net After docking the ligand into the protein's active site, an MD simulation is run on the entire complex. springernature.com This allows researchers to:

Assess the stability of the ligand's binding pose over time.

Identify key amino acid residues that form stable hydrogen bonds, hydrophobic interactions, or salt bridges with the ligand.

Observe conformational changes in the protein that may occur upon ligand binding. ed.ac.uk

Calculate the binding free energy to estimate the affinity of the ligand for the protein.

These simulations provide critical insights into the molecular basis of a drug's mechanism of action and can guide the rational design of more potent and selective inhibitors. nih.gov

Molecular Docking Studies for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique utilized to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. journaljpri.com This method is instrumental in drug design, helping to narrow down potential drug candidates for further in-vivo and in-vitro investigation by estimating the binding affinity and interaction mechanism between a ligand and a target protein. nih.gov In the context of this compound and its derivatives, molecular docking has been pivotal in identifying potential biological targets and predicting their binding affinities.

Computational studies have identified that derivatives of the piperidin-4-one scaffold can interact with a wide array of biological targets, suggesting diverse therapeutic potential. The piperidine ring is a common feature in many natural alkaloids and is frequently used in drug development. nih.gov

Research on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, close analogs of this compound, has demonstrated their potential as anti-cancer agents. Molecular docking analyses confirmed that these compounds can bind to several proteins implicated in hematological cancers. nih.gov Specifically, potential targets were identified in multiple myeloma (6FS1, 6FSO), leukemia (6TJU), and NK/T-cell lymphoma (5N21, 1OLL). nih.gov The aberrant activity of protein kinases like JAK2, which is involved in signaling pathways that promote cell proliferation and survival, is a key factor in many of these cancers. nih.gov

Furthermore, a structurally related compound, a trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine derivative, was identified as a highly potent and selective antagonist for the opioid kappa receptor. nih.gov This finding highlights the potential for this chemical scaffold to interact with receptors in the central nervous system. Docking studies have also explored other piperidine derivatives as potential antagonists for the CCR5 receptor, a crucial co-receptor for HIV entry into cells. nih.gov These studies collectively underscore the utility of molecular docking in identifying a broad range of enzymes and receptors as potential targets for therapeutic intervention using this compound based compounds. nih.govnih.govnih.gov

Beyond identifying potential targets, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues within the protein's binding site. This analysis is crucial for understanding the basis of binding affinity and selectivity, and for guiding the rational design of more potent molecules.

For the 3-chloro-3-methyl-2,6-diarylpiperidin-4-one derivatives targeting the 1OLL protein (related to NK/T-cell lymphoma), docking studies revealed key molecular interactions. The analysis showed that these compounds form stable complexes through a combination of hydrogen bonds and van der Waals interactions with specific residues in the active site. nih.gov The establishment of these interactions is a strong predictor of stable complex formation and subsequent biological activity. nih.gov

A summary of the observed interactions is presented below:

| Interaction Type | Interacting Amino Acid Residues (in 1OLL protein) |

| Hydrogen Bonding | THR: 163, ARG: 136, SER: 137, GLY: 135 |

| Van der Waals | ARG: 161, LYS: 183, GLY: 135 |

This table details the specific amino acid residues of the 1OLL protein that interact with 3-chloro-3-methyl-2,6-diarylpiperidin-4-one derivatives, as identified through molecular docking studies. nih.gov

These detailed interaction profiles, often visualized using tools like the Protein-Ligand Interaction Profiler (PLIP), are fundamental for structure-based drug design, allowing chemists to modify the ligand's structure to enhance favorable interactions or eliminate unfavorable ones. nih.gov

In Silico Pharmacokinetic and Pharmacodynamic (ADMET) Predictions for Drug-Likeness

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are essential in the early stages of drug discovery to evaluate the pharmacokinetic and pharmacodynamic properties of potential drug candidates. alliedacademies.org These computational methods predict a compound's viability as a drug by assessing its potential behavior within the human body, helping to identify molecules with favorable profiles and reducing the likelihood of late-stage failures. researchgate.net

Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely drug candidate. This is often evaluated using rules like Lipinski's Rule of Five, which considers properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net

For various piperidin-4-one derivatives, computational tools like the SwissADME and admetSAR servers have been used to predict their physicochemical properties and bioavailability. nih.govalliedacademies.orgufms.brresearchgate.net Studies on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones confirmed that these compounds possess essential drug-like characteristics. nih.gov Similarly, other novel piperidin-4-imine derivatives were found to have favorable pharmacokinetic profiles, adhering to Lipinski's rule of five. researchgate.net

Key ADMET properties predicted for piperidine derivatives are summarized in the table below:

| Property | Description | Predicted Outcome for Piperidine Derivatives |

| Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut into the bloodstream. | Good absorption predicted for many derivatives. alliedacademies.org |

| Caco-2 Permeability | An in vitro model for predicting intestinal drug absorption. | High permeability predicted, suggesting ease of absorption. frontiersin.org |

| Blood-Brain Barrier (BBB) Permeability | The ability of a compound to cross the BBB and enter the central nervous system. | Variable, but some derivatives show potential for BBB penetration. alliedacademies.org |

| P-glycoprotein (P-gp) Substrate | P-gp is an efflux pump that can remove drugs from cells, reducing their effectiveness. | Some derivatives predicted to be substrates, which may limit bioavailability. nih.gov |

| Lipophilicity (AlogP98) | Affects absorption, distribution, and metabolism. Ideal values are typically ≤ 5. | Most derivatives fall within the ideal range for good absorption and permeation. frontiersin.org |

This table outlines key bioavailability and drug-likeness parameters and the typical predicted outcomes for piperidin-4-one derivatives based on in silico models.

Computational toxicology is a crucial component of ADMET profiling, aiming to predict the potential adverse effects of a compound early in the discovery process. charite.de This approach reduces the reliance on animal testing and allows for the early deselection of potentially harmful molecules. mdpi.com

Using servers like admetSAR and ProTox, various toxicity endpoints can be predicted for compounds like this compound and its derivatives. alliedacademies.orgcharite.de These predictions are based on the compound's structure and comparison to databases of known toxic substances.

Key toxicity endpoints evaluated computationally include:

| Toxicity Endpoint | Description | Relevance |

| AMES Test | Predicts the mutagenic potential of a compound (its ability to cause genetic mutations). | A positive result indicates a potential carcinogen. alliedacademies.org |

| Carcinogenicity | Predicts the likelihood of a compound causing cancer. | A critical safety endpoint for any potential drug. alliedacademies.org |

| Hepatotoxicity | Predicts the potential for a compound to cause liver damage. | A common reason for drug failure and withdrawal. |

| Acute Toxicity (LD50) | Predicts the median lethal dose (the dose required to be fatal to 50% of a test population). | Provides an estimate of the immediate toxic potential of a substance. alliedacademies.org |

This table describes common toxicity endpoints that are predicted using computational methods to assess the safety profile of drug candidates.

Computational ADMET and toxicity studies on various piperidine derivatives have generally indicated favorable profiles, suggesting that the core scaffold is a promising starting point for the development of safe and effective therapeutic agents. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of New Piperidinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. drugdesign.org By identifying the key physicochemical properties or structural features (descriptors) that influence activity, QSAR models can be used to predict the activity of newly designed compounds, thereby guiding the synthesis of more potent derivatives.

Several QSAR studies have been conducted on various classes of piperidin-4-one derivatives to understand the structural requirements for different biological activities, such as anticancer and receptor antagonist effects. nih.govnih.govnih.gov For instance, a QSAR study on 3,5-bis(arylidene)-4-piperidone derivatives as cytotoxic agents revealed that molecular density and certain topological and geometrical indices were the most important factors determining their potency against cancer cell lines. nih.gov

Another study on furan-pyrazole piperidine derivatives with antiproliferative activity developed robust QSAR models using 2D and 3D autocorrelation descriptors. nih.gov These models were validated internally and externally, demonstrating good predictive ability (r² values ranging from 0.742 to 0.832). nih.gov

The general workflow for a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA), involves:

Selection of a training set of molecules with known biological activities.

Molecular alignment of all structures based on a common scaffold.

Calculation of molecular fields (e.g., steric and electrostatic) around each molecule.

Generation of a statistical model (often using Partial Least Squares - PLS) to correlate the field values with biological activity.

Validation of the model's predictive power using a test set of compounds.

Visualization of the results as 3D contour maps, which highlight regions where modifications to the structure would likely increase or decrease activity.

These QSAR models provide valuable insights for drug design. For example, contour maps might indicate that adding a bulky, hydrophobic group in one region or a hydrogen bond donor in another could enhance the binding affinity of a this compound derivative to its target protein. benthamscience.com This predictive capability accelerates the optimization process for developing new and more effective therapeutic agents based on the piperidinone scaffold. nih.govresearchgate.net

Advanced Applications of 3,3 Dimethylpiperidin 4 One As a Versatile Synthetic Intermediate

Role in the Synthesis of Complex Heterocyclic Systems

The 3,3-dimethylpiperidin-4-one framework is an essential starting material for the synthesis of intricate heterocyclic systems, most notably spiropiperidines. rsc.orgyork.ac.uk Spirocyclic compounds, characterized by two rings sharing a single atom, have gained significant attention in drug discovery due to their rigid, three-dimensional structures that can enhance binding affinity and selectivity to biological targets. bepls.com The piperidin-4-one moiety serves as a versatile anchor for constructing these spiro-fused rings. googleapis.com

The synthesis of spiropiperidines often involves the formation of a new ring system at the C4 position of the pre-existing piperidine (B6355638) ring. rsc.org Methodologies such as the 'Clip-Cycle' approach have been developed for the asymmetric synthesis of 3-spiropiperidines, demonstrating the utility of piperidine precursors in creating stereochemically complex molecules. rsc.orgwhiterose.ac.uk These strategies enable the generation of diverse spirocyclic scaffolds that are desirable in medicinal chemistry. whiterose.ac.uk

Below is a table summarizing representative complex heterocyclic systems derived from piperidin-4-one intermediates.

| Heterocyclic System | Synthetic Strategy Example | Key Features of the System | Reference |

| Spiropiperidines | Formation of a spiro-ring on a preformed piperidine ring | Rigid 3D structure, valuable in drug discovery | rsc.org, york.ac.uk |

| Bispidines | Bicyclic system formation from piperidin-4-one precursors | Bicyclic nitrogen heterocycles | googleapis.com |

| Fused Piperidines | Intramolecular cyclization reactions | Polycyclic systems with shared bonds | nih.gov |

Precursor in Pharmaceutical Compound Synthesis

The piperidin-4-one nucleus is a well-established pharmacophore and a crucial intermediate in the synthesis of numerous pharmaceutical compounds. nih.govresearchgate.net Its structural motif is present in a wide range of FDA-approved drugs, highlighting its importance in medicinal chemistry. bepls.com The versatility of the piperidin-4-one scaffold allows for modifications at various positions, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects. nih.gov

Derivatives of piperidin-4-ones are integral to the synthesis of drugs targeting the central nervous system (CNS), as well as cardiovascular agents, anti-HIV agents, and anticancer therapies. bepls.comnih.govnih.gov For instance, 1,3-dimethylpiperidin-4-one (B1360174) is a key intermediate in the production of Alvimopan, a peripherally acting mu-opioid receptor antagonist used to manage postoperative ileus. innospk.com The compound also serves as a building block for potent analgesics like fentanyl and its analogues. googleapis.com The renewed interest in this nucleus has solidified its importance in the development of novel therapeutic agents. researchgate.net

The following table lists examples of pharmaceutical classes and specific drugs synthesized using piperidin-4-one intermediates.

| Pharmaceutical Class | Specific Drug Example(s) | Therapeutic Application | Reference |

| Opioid Analgesics | Fentanyl, Sufentanil, Remifentanil | Pain Management | googleapis.com |

| Antipsychotics | Pimozide | Schizophrenia, Tourette syndrome | googleapis.com |

| Antihistamines | Bamipine, Diphenylpyraline | Allergic Conditions | googleapis.com |

| Gastrointestinal Agents | Loperamide, Domperidone, Alvimopan | Diarrhea, Nausea, Postoperative Ileus | innospk.com, googleapis.com |

| Anticancer Agents | Various investigational compounds | Oncology | nih.gov, nih.gov |

| Anti-HIV Agents | Investigational HIV integrase inhibitors | HIV/AIDS Treatment | nih.gov |

Building Block for Agrochemicals Development

The application of piperidine-containing compounds extends into the field of agrochemicals, where they are used as fungicides, insecticides, and herbicides. researchgate.netccspublishing.org.cn The this compound scaffold provides a versatile platform for the development of new crop protection agents. By modifying the core structure, chemists can design molecules with specific activities against various pests and plant diseases. ccspublishing.org.cn

An example of a successful piperidine-based agrochemical is the insecticide spiropidion, developed by Syngenta. This compound, which contains a spirocyclic piperidine core, acts as a lipid biosynthesis inhibitor by targeting acetyl-CoA carboxylase (ACCase) in pests. ccspublishing.org.cn The development of such novel structures is a key research area for creating new pesticides with improved efficacy and safety profiles. ccspublishing.org.cn The structural features of this compound make it an attractive starting point for synthesizing compounds with potential insecticidal, fungicidal, and herbicidal properties. researchgate.netgoogle.com

| Agrochemical Class | Example/Target | Mode of Action | Reference |

| Insecticides | Spiropidion | Acetyl-CoA carboxylase (ACCase) inhibition | ccspublishing.org.cn |

| Fungicides | Piperidine derivatives targeting various fungi | Varies with specific compound | researchgate.net |

| Herbicides | Herbicidal Ionic Liquids (HILs) containing piperidine | Varies with specific compound | ccspublishing.org.cn |

Intermediate in the Production of Advanced Dyes

The structural framework of piperidine derivatives is also utilized in the synthesis of advanced dyes. While direct applications of this compound are less commonly documented in this area, related structures like tetramethylpiperidine (B8510282) are incorporated into reactive dyes to enhance their properties. uctm.edu The piperidine moiety can be part of the chromophore system or act as a functional group to improve dye characteristics such as lightfastness.

For example, monofunctional reactive triazine dyes containing a tetramethylpiperidine fragment have been synthesized and used for dyeing cotton and wool. uctm.edu The inclusion of the piperidine ring can contribute to the photostability of the dye. uctm.edu The ketone group in this compound offers a reactive site for condensation reactions, which could be exploited to build complex dye molecules, potentially leading to novel colorants with specialized properties for textiles, plastics, and other materials. ekb.eg

Emerging Applications in Material Science

The unique chemical structure of this compound and its derivatives opens up possibilities for their use in material science. researchgate.net One emerging application is in the preparation of metal complexes. googleapis.com The nitrogen and oxygen atoms within the piperidin-4-one structure can act as ligands, coordinating with metal ions to form complexes with interesting electronic, magnetic, or catalytic properties.

Furthermore, the rigid, cyclic nature of the piperidine scaffold can be incorporated into polymer backbones to create materials with enhanced thermal stability and specific mechanical properties. For instance, alicyclic structures are used in the synthesis of colorless polyimides, which are valued for their optical and thermal properties. mdpi.com The incorporation of the this compound unit could lead to the development of novel polymers and functional materials with tailored characteristics for applications in electronics, optics, and advanced coatings.

Pharmacological and Biological Research on 3,3 Dimethylpiperidin 4 One Derivatives

Enzyme Inhibition Mechanisms and Therapeutic Implications of Piperidinone Derivatives.acgpubs.orgresearchgate.net

Derivatives of piperidinone have been the subject of significant research due to their potential as enzyme inhibitors, a characteristic that underpins their therapeutic promise in a variety of disease contexts. The core piperidinone structure serves as a versatile scaffold for the design of molecules that can interact with the active sites of various enzymes, leading to the modulation of their catalytic activity.

One of the most explored areas is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). acgpubs.orgresearchgate.net The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. acgpubs.orgresearchgate.net Studies on α,β-unsaturated carbonyl based piperidinone derivatives have revealed their ability to inhibit both AChE and BuChE to varying degrees. acgpubs.org For instance, certain synthesized derivatives have shown greater potency against AChE than BuChE. acgpubs.org The mechanism of inhibition often involves the interaction of the piperidinone derivative with key residues within the enzyme's active site. Docking studies have suggested that different parts of the molecule can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. acgpubs.org For example, a phenyl moiety attached to the piperidinone core may interact with the acyl binding pocket, while another part of the molecule engages with the PAS. acgpubs.org The presence of an N-benzylpiperidine moiety has been noted to contribute significantly to the inhibitory potency. acgpubs.org

Beyond cholinesterases, piperidine (B6355638) derivatives have demonstrated inhibitory activity against other enzymes. For example, certain derivatives have been found to be potent inhibitors of tyrosinase and pancreatic lipase (B570770), suggesting potential applications in addressing hyperpigmentation and obesity, respectively. researchgate.net Kinetic studies have revealed a competitive mode of inhibition for some of these derivatives. researchgate.net Furthermore, piperidine-based compounds have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, indicating their potential as therapeutic agents for type 2 diabetes. researchgate.net The mechanism of action for these compounds often involves hydrophobic interactions within the enzyme's active site. researchgate.net Piperine (B192125), a well-known piperidine alkaloid, and its derivatives have also been identified as potent inhibitors of monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases. acs.org

The therapeutic implications of these enzyme-inhibiting properties are vast. By selectively targeting specific enzymes, piperidinone derivatives can be developed into drugs for a range of conditions. The ability to fine-tune the chemical structure of the piperidinone scaffold allows for the optimization of potency, selectivity, and pharmacokinetic properties. For example, substitutions on the piperidine ring can significantly influence the inhibitory activity and selectivity towards a particular enzyme. acgpubs.orgacs.org

Table 1: Enzyme Inhibitory Activity of Selected Piperidinone Derivatives

| Compound/Derivative | Target Enzyme | Type of Inhibition | IC50 Value | Potential Therapeutic Application |